molecular formula C8H4ClN3O2 B11760803 2-Chloro-7-nitroquinazoline

2-Chloro-7-nitroquinazoline

Cat. No.: B11760803
M. Wt: 209.59 g/mol
InChI Key: ZTMFKGYUKMZLEZ-UHFFFAOYSA-N
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Description

2-Chloro-7-nitroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. The presence of both chloro and nitro substituents on the quinazoline ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-nitroquinazoline typically involves the nitration and chlorination of quinazoline derivatives. One common method starts with 2-amino-4-chlorobenzoic acid, which undergoes a series of reactions including condensation, nitration, and chlorination . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-nitroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-7-nitroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-7-nitroquinazoline depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The chloro and nitro groups enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-7-nitroquinazoline is unique due to the specific positioning of the chloro and nitro groups, which influence its chemical reactivity and biological activity. This makes it a valuable intermediate for the synthesis of diverse pharmacologically active molecules .

Properties

Molecular Formula

C8H4ClN3O2

Molecular Weight

209.59 g/mol

IUPAC Name

2-chloro-7-nitroquinazoline

InChI

InChI=1S/C8H4ClN3O2/c9-8-10-4-5-1-2-6(12(13)14)3-7(5)11-8/h1-4H

InChI Key

ZTMFKGYUKMZLEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1[N+](=O)[O-])Cl

Origin of Product

United States

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